Biochemical Potency: AM-0216 vs. AM-0561
In a direct comparison, AM-0216 demonstrates a biochemical inhibition constant (Ki) of 2 nM against NIK, which is 6.7-fold less potent than its closest active analog, the 5-chloropyrimidinyl derivative AM-0561 (Ki = 0.3 nM) . Despite this difference, AM-0216's nanomolar affinity is sufficient for complete pathway inhibition in cells, and its slightly lower potency may offer an advantage in titrating partial pathway responses.
AM-0561 Ki 0.3 nM
6.7-fold difference
| Evidence Dimension | Biochemical Inhibition Constant (Ki) on NIK |
|---|---|
| Target Compound Data | Ki = 2 nM |
| Comparator Or Baseline | AM-0561 (5-chloropyrimidinyl analog): Ki = 0.3 nM |
| Quantified Difference | AM-0561 is 6.7-fold more potent than AM-0216. |
| Conditions | In vitro NIK kinase assay (vendor-reported data). |
Why This Matters
This quantifies the potency window for a researcher choosing between related chemical probes; AM-0216 provides moderate potency suitable for cellular studies without the potential for complete target saturation seen with sub-nanomolar inhibitors.
